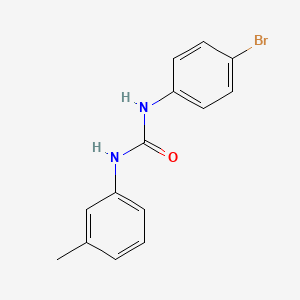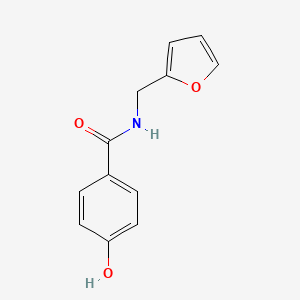
N-tert-butyl-2-hydroxy-5-methylbenzamide
Overview
Description
N-tert-butyl-2-hydroxy-5-methylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring a tert-butyl group, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-hydroxy-5-methylbenzamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with tert-butylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-tert-butyl-5-methylbenzaldehyde or 2-tert-butyl-5-methylbenzoic acid.
Reduction: Formation of N-tert-butyl-2-hydroxy-5-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-tert-butyl-2-hydroxy-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. It can serve as a ligand in coordination chemistry or as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-hydroxy-5-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological targets, influencing their function. The tert-butyl group may enhance the compound’s stability and lipophilicity, improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-hydroxybenzamide
- N-tert-butyl-2-hydroxy-4-methylbenzamide
- N-tert-butyl-2-hydroxy-3-methylbenzamide
Uniqueness
N-tert-butyl-2-hydroxy-5-methylbenzamide is unique due to the specific positioning of the tert-butyl, hydroxyl, and methyl groups on the benzene ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable subject of study in scientific research.
Properties
IUPAC Name |
N-tert-butyl-2-hydroxy-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-10(14)9(7-8)11(15)13-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFYICQVBNLVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233708 | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019401-48-9 | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019401-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)

![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)







